

Application Notes and Protocols: Endothelial Tube Formation Assay Using Anti-Angiogenic Peptides

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Compound of Interest

Compound Name: *KRES peptide*

Cat. No.: *B15138502*

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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions like tumor growth and metastasis.[1][2] The endothelial tube formation assay is a rapid, quantitative, and widely utilized in vitro method to assess the pro- or anti-angiogenic potential of various compounds, including therapeutic peptides.[1][3] This assay mimics the later stages of angiogenesis, where endothelial cells differentiate and organize into capillary-like structures.[1][4]

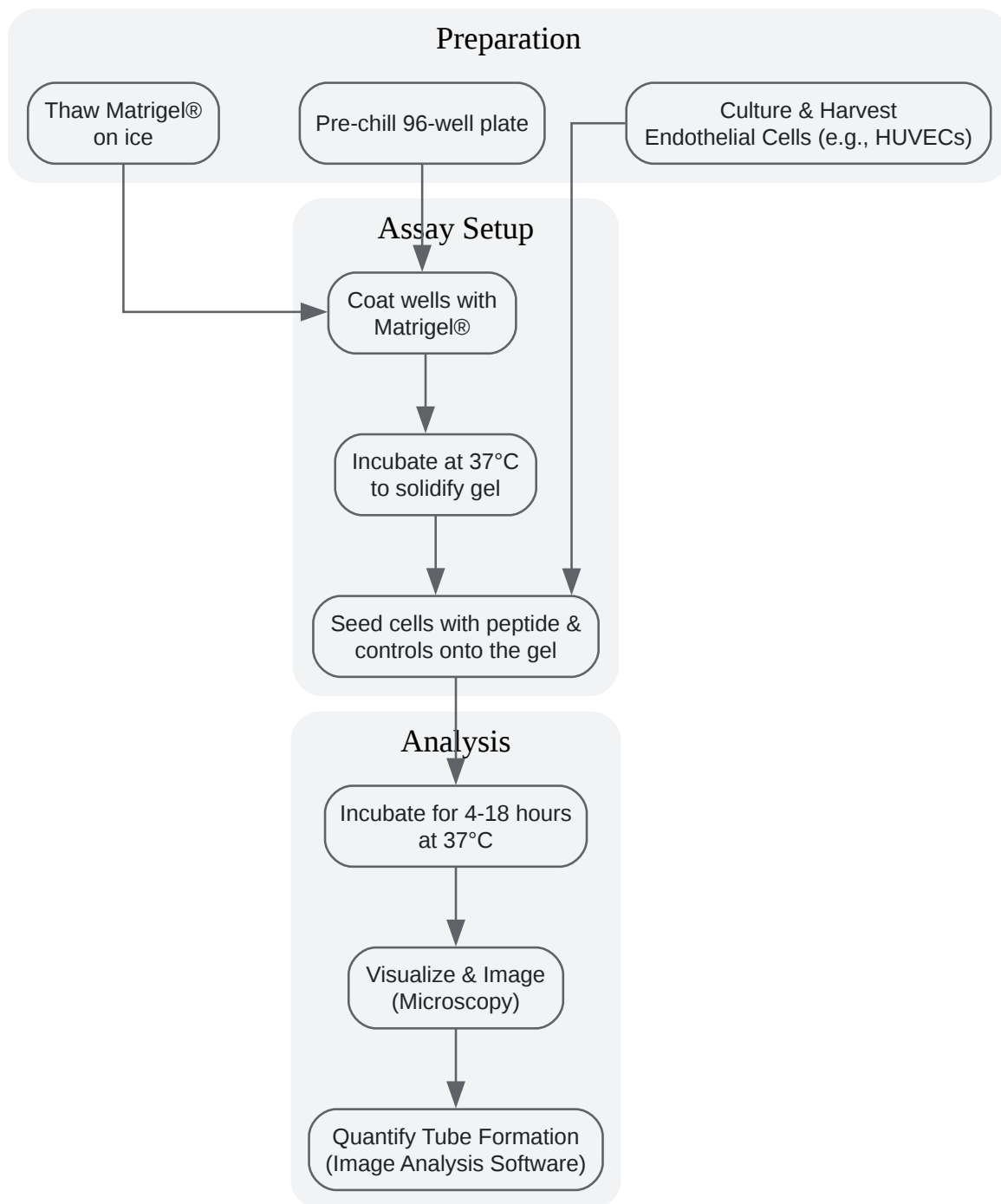
This document provides a detailed protocol for evaluating the anti-angiogenic effects of a test peptide using the endothelial tube formation assay. As a representative example, we will refer to the peptide ATWLPPR, a known antagonist of the VEGF-KDR interaction, which has been shown to inhibit endothelial cell proliferation and VEGF-induced angiogenesis in vivo.[5][6] Researchers can adapt this protocol to test other peptides of interest, such as the **KRES peptide**.

Principle of the Assay

When cultured on a basement membrane extract (BME), such as Matrigel®, endothelial cells, like Human Umbilical Vein Endothelial Cells (HUVECs), will rapidly align and form interconnected, tube-like structures.[1] This process can be modulated by the presence of angiogenic inhibitors or stimulators. Anti-angiogenic peptides, such as ATWLPPR, are expected to disrupt or reduce the formation of these tubular networks. The extent of tube formation can be visualized by microscopy and quantified by measuring parameters like total tube length, number of nodes (branch points), and number of meshes (enclosed areas).[1]

Experimental Workflow

The following diagram outlines the major steps involved in the endothelial tube formation assay.



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Fig 1. Experimental workflow for the endothelial tube formation assay.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format but can be scaled for other plate sizes.

Materials and Reagents:

- Cells: Human Umbilical Vein Endothelial Cells (HUVECs), passage 2-6[1]
- Basement Membrane Matrix: Matrigel® Basement Membrane Matrix, Growth Factor Reduced (Corning, Cat. No. 354234 or similar)[7]
- Culture Medium: Endothelial Cell Growth Medium (e.g., EGM™-2 BulletKit™, Lonza)
- Starvation Medium: Endothelial Basal Medium (EBM-2) with 0.2-0.5% Fetal Bovine Serum (FBS)[1]
- Test Article: Anti-angiogenic peptide (e.g., ATWLPPR), sterile and dissolved in a suitable vehicle (e.g., sterile PBS or DMSO).
- Positive Control: Angiogenesis inhibitor (e.g., Suramin, 50 µM)
- Negative Control: Vehicle control (the solvent used for the peptide)
- Pro-angiogenic Stimulator (Optional): Vascular Endothelial Growth Factor (VEGF), 10 ng/mL[8]
- Reagents for Visualization: Calcein AM (for fluorescence imaging)[1][9]
- Equipment:
 - Pre-chilled 96-well tissue culture plate[4]
 - Pre-chilled pipette tips[10]
 - Humidified incubator (37°C, 5% CO₂)
 - Inverted microscope with a digital camera
 - Fluorescence microscope (if using Calcein AM)

Procedure:

Day 1: Cell Preparation (Serum Starvation)

- Culture HUVECs in EGM™-2 medium until they reach approximately 80-90% confluency.
- Aspirate the growth medium and wash the cells once with Dulbecco's Phosphate-Buffered Saline (DPBS).
- Add starvation medium (EBM-2 + 0.2% FBS) to the cells.[\[1\]](#)
- Incubate for 18-24 hours at 37°C, 5% CO₂. This step helps to reduce basal signaling and synchronize the cells.

Day 2: Tube Formation Assay

- Matrigel® Coating:
 - Thaw the Matrigel® vial on ice overnight in a 4°C refrigerator.[\[7\]](#)[\[11\]](#) Keep the vial, pipette tips, and the 96-well plate on ice at all times to prevent premature gelling.[\[4\]](#)
 - Using a pre-chilled pipette tip, gently dispense 50 µL of Matrigel® into each well of the pre-chilled 96-well plate.[\[4\]](#) Avoid introducing air bubbles.
 - Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify into a gel.[\[4\]](#) [\[11\]](#)
- Cell Seeding and Treatment:
 - Harvest the serum-starved HUVECs using trypsin. Neutralize the trypsin with a trypsin neutralizer or complete growth medium.[\[9\]](#)
 - Centrifuge the cells at 180 x g for 7 minutes, discard the supernatant, and resuspend the cell pellet in starvation medium.[\[9\]](#)
 - Perform a cell count and adjust the cell density to 1.5 - 2.0 x 10⁵ cells/mL.
 - Prepare the treatment solutions in starvation medium. This should include various concentrations of your test peptide (e.g., **KRES peptide** or ATWLPPR), a vehicle control,

and a positive control (e.g., Suramin). If studying inhibition of a specific growth factor, include conditions with and without that factor (e.g., VEGF).

- Add 150 μL of the cell suspension (containing $2.25 - 3.0 \times 10^4$ cells) mixed with the appropriate treatment to each well of the Matrigel®-coated plate.[\[4\]](#)
- Incubation and Visualization:
 - Incubate the plate at 37°C , 5% CO_2 for 4 to 18 hours.[\[4\]](#)[\[11\]](#) The optimal incubation time may vary depending on the cell type and should be determined empirically; tube networks often form within 4-6 hours and may start to deteriorate after 18 hours.[\[1\]](#)[\[9\]](#)
 - Monitor tube formation periodically using an inverted phase-contrast microscope.
 - Capture images of the tube networks in each well. For quantification, it is crucial to acquire several images from representative fields in each well.
- (Optional) Fluorescence Staining with Calcein AM:
 - For enhanced visualization and quantification, cells can be pre-labeled with Calcein AM before seeding or stained at the end of the assay.
 - To stain post-incubation, carefully remove the medium from the wells without disturbing the gel or tube network.[\[11\]](#)
 - Wash gently with DPBS.
 - Add 50 μL of Calcein AM solution (e.g., 2 $\mu\text{g}/\text{mL}$ in DPBS) to each well and incubate for 30 minutes at 37°C in the dark.[\[1\]](#)[\[11\]](#)
 - Gently wash the wells twice with DPBS.[\[11\]](#)
 - Image the wells using a fluorescence microscope with appropriate filters.

Data Presentation and Quantitative Analysis

The anti-angiogenic activity of the peptide is determined by quantifying the disruption of endothelial tube networks. Several parameters can be measured using image analysis

software such as ImageJ with the Angiogenesis Analyzer plugin.[\[12\]](#)

Table 1: Quantitative Analysis of Endothelial Tube Formation

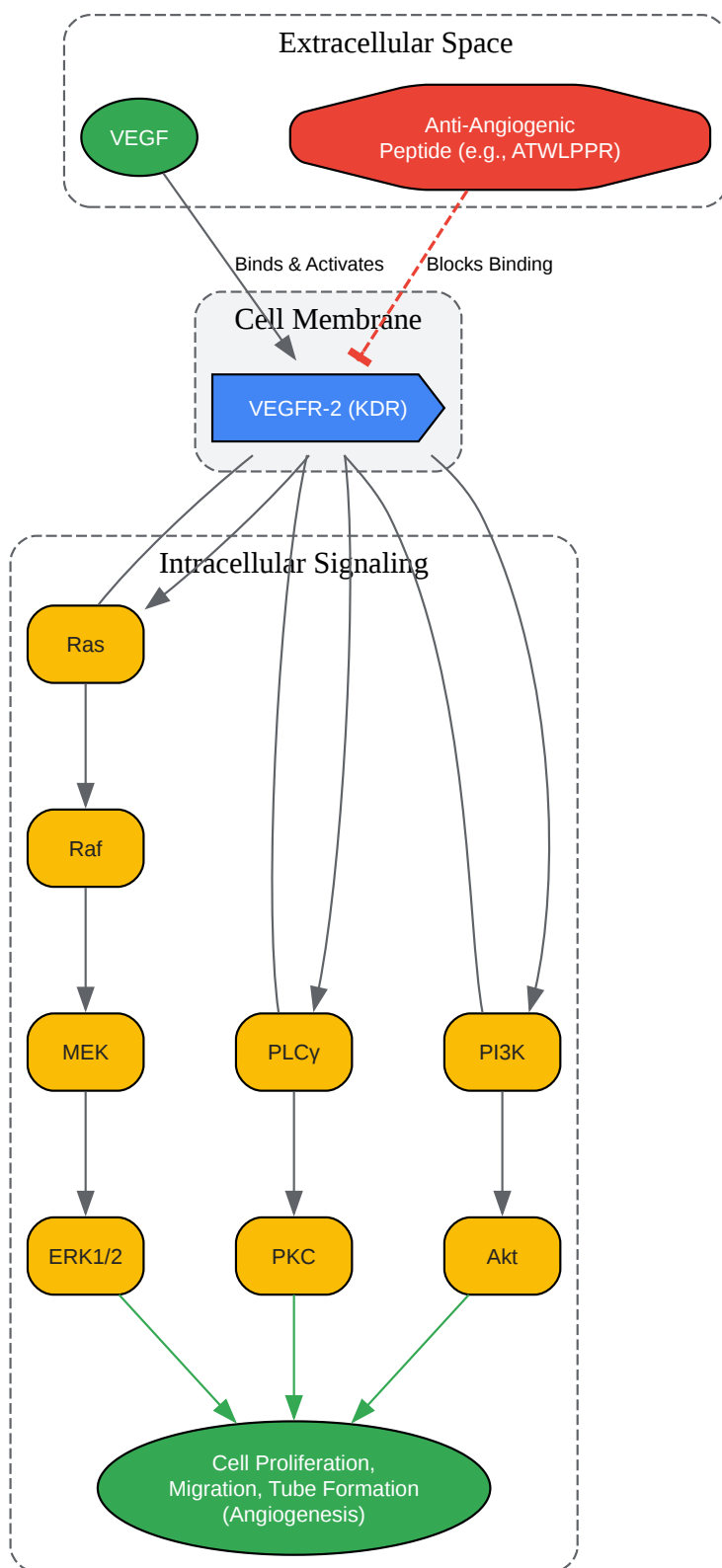
Treatment Group	Concentration	Total Tube Length (μm)	Number of Nodes	Number of Meshes	% Inhibition (vs. Vehicle)
Vehicle Control	-	Value ± SD	Value ± SD	Value ± SD	0%
Positive Control (Suramin)	50 μM	Value ± SD	Value ± SD	Value ± SD	Calculated Value
Test Peptide (e.g., KRES)	1 μM	Value ± SD	Value ± SD	Value ± SD	Calculated Value
Test Peptide (e.g., KRES)	10 μM	Value ± SD	Value ± SD	Value ± SD	Calculated Value
Test Peptide (e.g., KRES)	100 μM	Value ± SD	Value ± SD	Value ± SD	Calculated Value
VEGF (10 ng/mL)	-	Value ± SD	Value ± SD	Value ± SD	N/A
VEGF + Test Peptide	10 μM	Value ± SD	Value ± SD	Value ± SD	Calculated Value (vs. VEGF)

% Inhibition is calculated as: $[1 - (\text{Value_Treated} / \text{Value_Control})] \times 100$

Signaling Pathway

Many anti-angiogenic peptides function by interfering with key signaling pathways that promote endothelial cell proliferation, migration, and differentiation. For instance, the peptide ATWLPPR inhibits angiogenesis by blocking the interaction between Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR/Flk-1).[\[5\]](#)[\[6\]](#) This blockade prevents the activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for angiogenesis.[\[13\]](#)[\[14\]](#)[\[15\]](#)

The diagram below illustrates the VEGF signaling pathway and the inhibitory point of action for a peptide like ATWLPPR.



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Fig 2. Inhibition of VEGF signaling pathway by an antagonistic peptide.

Conclusion

The endothelial tube formation assay is an indispensable tool for the preclinical evaluation of potential anti-angiogenic therapeutic peptides. By following the detailed protocol and quantitative analysis methods outlined in these application notes, researchers can effectively screen and characterize novel compounds like the **KRES peptide** for their impact on angiogenesis. Understanding the mechanism of action, such as the disruption of critical signaling pathways, further strengthens the rationale for their development as potential therapeutics in oncology and other diseases characterized by excessive angiogenesis.

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